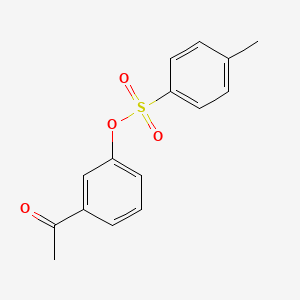![molecular formula C32H18O4 B14622691 [2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl- CAS No. 56568-56-0](/img/structure/B14622691.png)
[2,2'-Binaphthalene]-1,1',4,4'-tetrone, 3,3'-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl-: is a complex organic compound known for its unique structural properties and applications in various fields of chemistry. This compound is characterized by its binaphthalene core, which is substituted with phenyl groups and ketone functionalities. The presence of these functional groups imparts distinct chemical reactivity and makes it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- typically involves multi-step organic reactionsThe ketone functionalities are then introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The overall yield and purity of the compound are critical factors in industrial production .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone functionalities to alcohols.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nitrating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- is used as a chiral ligand in asymmetric synthesis. Its unique structure allows it to induce chirality in various chemical reactions, making it valuable for the synthesis of enantiomerically pure compounds .
Biology and Medicine: Its ability to interact with biological molecules through non-covalent interactions makes it a promising candidate for drug development .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its structural properties contribute to the stability and functionality of these materials .
Mecanismo De Acción
The mechanism of action of [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- involves its interaction with molecular targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der Waals forces. These interactions enable the compound to modulate the activity of enzymes, receptors, and other biological molecules. The specific pathways involved depend on the context of its application, whether in catalysis, drug design, or material science .
Comparación Con Compuestos Similares
- [2,2’-Binaphthalene]-1,1’-diol, 3,3’-diphenyl-
- [2,2’-Binaphthalene]-1,1’-diamine, 3,3’-diphenyl-
Uniqueness: Compared to similar compounds, [2,2’-Binaphthalene]-1,1’,4,4’-tetrone, 3,3’-diphenyl- stands out due to its ketone functionalities, which impart distinct reactivity and make it suitable for a wider range of chemical transformations. The presence of these functional groups also enhances its ability to participate in non-covalent interactions, making it more versatile in applications such as catalysis and drug design .
Propiedades
Número CAS |
56568-56-0 |
|---|---|
Fórmula molecular |
C32H18O4 |
Peso molecular |
466.5 g/mol |
Nombre IUPAC |
2-(1,4-dioxo-3-phenylnaphthalen-2-yl)-3-phenylnaphthalene-1,4-dione |
InChI |
InChI=1S/C32H18O4/c33-29-21-15-7-9-17-23(21)31(35)27(25(29)19-11-3-1-4-12-19)28-26(20-13-5-2-6-14-20)30(34)22-16-8-10-18-24(22)32(28)36/h1-18H |
Clave InChI |
SVJPSTBWDORJMG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3C2=O)C4=C(C(=O)C5=CC=CC=C5C4=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{4-[2-(2,5-Diphenyl-2H-1,2,3-triazol-4-yl)ethenyl]phenyl}-1,3-benzoxazole](/img/structure/B14622615.png)
![[Chloro(dichlorophosphoryl)methyl]benzene](/img/structure/B14622618.png)
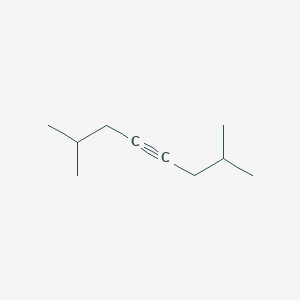
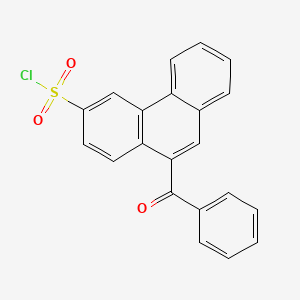
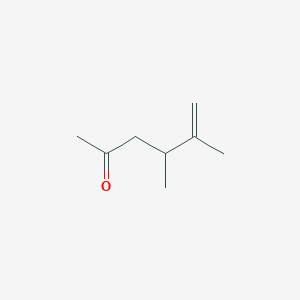

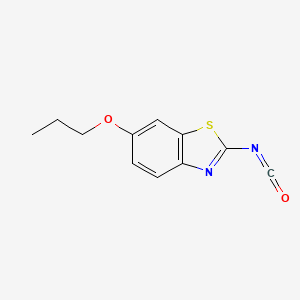
![6,6-Dimethyl-3-methylidenebicyclo[3.1.1]heptan-2-one](/img/structure/B14622646.png)
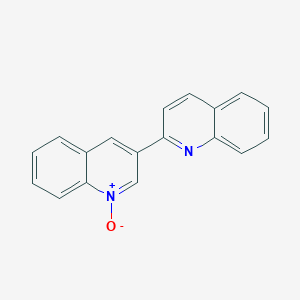
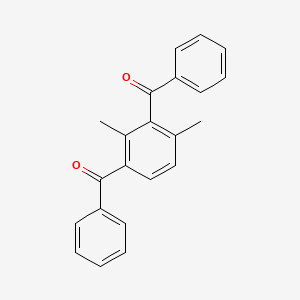


![Pyrrolo[2,1-b]oxazole, hexahydro-3-phenyl-](/img/structure/B14622669.png)
